molecular formula C16H16N2O2 B14910314 N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide

Cat. No.: B14910314
M. Wt: 268.31 g/mol
InChI Key: TXMYVSQBKCIBNY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide is a compound that features an indole moiety linked to a furan ring through an amide bond. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The indole structure is a common motif in many bioactive compounds, making N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide typically involves the coupling of an indole derivative with a furan carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis starting from readily available starting materials. The process may include steps such as halogenation, cyclization, and functional group transformations to introduce the desired substituents on the indole ring . The final coupling step to form the amide bond can be optimized for large-scale production using efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the versatility and importance of indole derivatives in various fields.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H16N2O2/c1-11(18-16(19)15-7-4-8-20-15)9-12-10-17-14-6-3-2-5-13(12)14/h2-8,10-11,17H,9H2,1H3,(H,18,19)

InChI Key

TXMYVSQBKCIBNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3

Origin of Product

United States

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